2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 4-chlorophenyl group and a 2-fluorophenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the 4-chlorophenyl group: This is achieved through a substitution reaction, where a suitable chlorinated reagent is used to introduce the 4-chlorophenyl group onto the pyrazolo[3,4-d]pyrimidine core.
Thioether formation: The thiol group is introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with the pyrazolo[3,4-d]pyrimidine derivative.
Acetamide formation: The final step involves the reaction of the intermediate compound with 2-fluoroaniline to form the desired acetamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.
Pharmacology: Research on this compound includes its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound may be used in the development of new materials, catalysts, or chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-2-(5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole: This compound shares a similar pyrazole core but differs in its substituents and overall structure.
(4-chlorophenyl)(imidazo(1,2-a)pyrimidin-3-yl)methanone: This compound has a similar imidazo[1,2-a]pyrimidine core but lacks the thioether and acetamide functionalities.
PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine): This compound is a well-known inhibitor of Src family tyrosine kinases and shares the pyrazolo[3,4-d]pyrimidine core with the target compound.
The uniqueness of this compound lies in its specific combination of substituents and its potential biological activity, which may differ from other similar compounds.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-12-5-7-13(8-6-12)26-18-14(9-24-26)19(23-11-22-18)28-10-17(27)25-16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHIWFRKEDLCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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